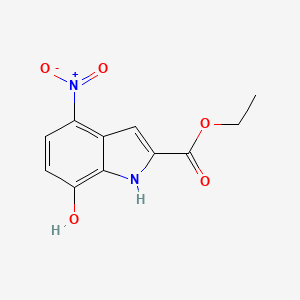

Ethyl 7-hydroxy-4-nitro-1H-indole-2-carboxylate

Description

Ethyl 7-hydroxy-4-nitro-1H-indole-2-carboxylate is a nitro-substituted indole derivative characterized by a hydroxyl group at position 7, a nitro group at position 4, and an ethyl ester moiety at position 2 of the indole ring. Its molecular formula is C₁₁H₁₀N₂O₅, with an average molecular mass of 262.21 g/mol (inferred from and ). The hydroxyl group confers acidity and hydrogen-bonding capacity, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and stability. This compound is structurally tailored for applications in medicinal chemistry and materials science, particularly as a precursor for synthesizing bioactive molecules .

Properties

CAS No. |

1003709-11-2 |

|---|---|

Molecular Formula |

C11H10N2O5 |

Molecular Weight |

250.21 g/mol |

IUPAC Name |

ethyl 7-hydroxy-4-nitro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H10N2O5/c1-2-18-11(15)7-5-6-8(13(16)17)3-4-9(14)10(6)12-7/h3-5,12,14H,2H2,1H3 |

InChI Key |

HXABICADGMAEEA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2N1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-hydroxy-4-nitro-1H-indole-2-carboxylate typically involves the nitration of indole derivatives followed by hydroxylation

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure the purity and yield of the product. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-hydroxy-4-nitro-1H-indole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as stannous chloride (SnCl2) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of amino derivatives.

Substitution: Introduction of different functional groups leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 7-hydroxy-4-nitro-1H-indole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs targeting various diseases.

Medicine: Due to its biological activities, this compound is being studied for its therapeutic potential. It may be used in the treatment of infections, cancer, and other conditions.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which Ethyl 7-hydroxy-4-nitro-1H-indole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyl group can form hydrogen bonds, enhancing the compound's solubility and reactivity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, leading to biological effects.

Receptors: It can bind to specific receptors, triggering signaling pathways that result in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The electronic and steric properties of indole derivatives are highly sensitive to substituent positions and functional groups. Key comparisons include:

a) Ethyl 7-methoxy-4-nitro-1H-indole-2-carboxylate ()

- Molecular Formula : C₁₂H₁₂N₂O₅

- Key Differences : Methoxy (-OCH₃) at position 7 instead of hydroxyl (-OH).

- Impact: The methoxy group is electron-donating via resonance, reducing ring deactivation compared to the nitro group’s electron-withdrawing effect. Higher lipophilicity due to the methoxy group, enhancing membrane permeability in biological systems .

b) Ethyl 5-nitro-1H-indole-2-carboxylate ()

- Molecular Formula : C₁₁H₁₀N₂O₄

- Absence of the hydroxyl group reduces solubility in polar solvents compared to the target compound .

c) Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate ()

- Key Differences: Amino (-NH₂) group at position 4 instead of nitro (-NO₂).

- Impact: The amino group is electron-donating, increasing ring electron density and reactivity toward electrophiles. Enhanced solubility in aqueous media due to the -NH₂ and -OH groups .

Physical and Chemical Properties

A comparative analysis of physical properties is summarized below:

Note: Data synthesized from , and 12.

Research Findings and Theoretical Insights

- Electron Density and Hardness: The nitro group increases the compound’s absolute hardness (η), as defined by Parr and Pearson (), reducing its softness and electrophilicity. This contrasts with amino-substituted indoles, which exhibit lower η and higher reactivity .

- Solvent Effects : Hydroxy-substituted derivatives show enhanced solubility in ethyl acetate (), aligning with their use in extraction and purification processes.

Biological Activity

Ethyl 7-hydroxy-4-nitro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including the formation of the indole nucleus and subsequent functionalization. The introduction of the nitro group and hydroxyl group at specific positions is crucial for enhancing biological activity. Various synthetic pathways have been explored, with modifications to optimize yield and purity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antiproliferative Activity : Studies have shown that derivatives of indole-2-carboxylic acids, including this compound, possess significant antiproliferative effects against various cancer cell lines. For instance, one study reported a GI50 value of 37 nM against multiple human cancer cell lines, indicating potent activity compared to standard chemotherapeutics like erlotinib .

- Antiviral Properties : The compound has also been evaluated for its antiviral activity. Research indicates that certain indole derivatives can inhibit viral replication, particularly in models involving neurotropic alphaviruses . The mechanism often involves interference with viral integration processes.

Antiproliferative Activity

Table 1 summarizes the antiproliferative activity of this compound against various cancer cell lines:

These results highlight the compound's potential as a lead candidate for further development in cancer therapy.

Antiviral Activity

In vitro studies have demonstrated that this compound can inhibit viral replication in neurotropic alphavirus models. The compound's mechanism involves disrupting the viral life cycle at multiple stages, including integration and replication .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed at therapeutic doses.

Case Study 2: Antiviral Mechanism

In a controlled laboratory setting, the compound was tested against Sindbis virus in mice. Results showed that treatment with this compound led to a significant decrease in viral load and improved survival rates among infected subjects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 7-hydroxy-4-nitro-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step protocols, including:

- Friedel-Crafts acylation : Employing ethyl indole carboxylates with nitro-substituted reagents under acidic conditions (e.g., H₂SO₄ or AlCl₃) .

- Fischer indole synthesis : Using phenylhydrazine derivatives and nitro-substituted carbonyl compounds, followed by esterification .

- Purification : Recrystallization (DMF/acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Yield optimization requires controlled temperature (80–120°C) and catalyst selection (e.g., sodium acetate in acetic acid) .

Q. How can the structural and electronic properties of this compound be characterized?

- Analytical Techniques :

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve nitro and hydroxyl group orientations, with hydrogen bonding networks analyzed via Olex2 .

- Spectroscopy : NMR (¹H/¹³C) identifies proton environments (e.g., deshielding of C-4 nitro group), while IR confirms nitro (1520–1350 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) stretches.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₁H₁₀N₂O₅: theoretical 250.06 g/mol).

Q. What are the stability considerations for handling this compound in laboratory settings?

- Stability Profile :

- Storage : −20°C under inert gas (argon) to prevent hydrolysis or nitro group reduction.

- Reactivity : Avoid strong bases (risk of ester cleavage) and reducing agents (nitro→amine conversion). Limited data on decomposition products; monitor via TLC .

Advanced Research Questions

Q. How do electronic effects of the nitro and hydroxyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight :

- Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to C-5/C-6 positions. Reductive coupling (e.g., Suzuki-Miyaura) requires Pd catalysts (Pd(PPh₃)₄) and mild conditions to retain ester integrity .

- Hydroxyl group : Enhances solubility in polar solvents (DMSO/water), enabling nucleophilic acyl substitution. Protect with acetyl groups (Ac₂O/pyridine) during harsh reactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Data Validation Strategies :

- Dose-response assays : Reproduce results across cell lines (e.g., MCF-7 vs. HepG2) to confirm IC₅₀ consistency.

- Metabolic interference : Test in serum-free media to exclude protein-binding artifacts.

- Structure confirmation : Re-characterize batches via HPLC-MS to rule out impurities (e.g., de-esterified byproducts) .

Q. What computational models predict the interaction of this compound with biological targets?

- In Silico Approaches :

- Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 enzymes or kinases (PDB: 1TQN).

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways in redox reactions .

- QSAR : Correlate substituent electronegativity (Nitro group’s Hammett σ) with antimicrobial potency .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Process Optimization :

- Catalyst selection : Chiral auxiliaries (e.g., Evans’ oxazolidinones) for asymmetric synthesis.

- Continuous flow systems : Improve heat dissipation during nitro group introduction (exothermic step).

- Analytical QC : Use chiral HPLC (Chiralpak IA column) to monitor enantiomeric excess (>98%) .

Methodological Notes

- Contradictions : lists structurally similar compounds (e.g., Ethyl 7-nitro-1H-indole-2-carboxylate, similarity 0.93), suggesting shared reactivity but divergent bioactivity due to hydroxyl group presence .

- Safety : Classified as Acute Toxicity Category 4 (oral); use fume hoods and PPE (nitrile gloves, P95 respirators) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.